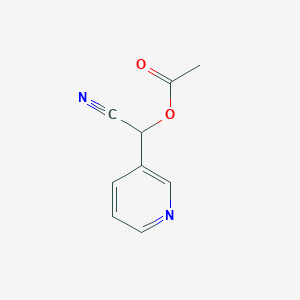

Cyano(pyridin-3-yl)methyl acetate

Description

Context within Alpha-Cyano Esters and Pyridine (B92270) Derivatives

Cyano(pyridin-3-yl)methyl acetate (B1210297) belongs to the class of alpha-cyano esters, which are characterized by the presence of a nitrile group (–C≡N) and an ester group (–COOR) attached to the same carbon atom. This "alpha" positioning results in an activated methylene (B1212753) group, making the alpha-proton acidic and readily removable by a base. This property is central to the utility of alpha-cyano esters in a variety of carbon-carbon bond-forming reactions. rsc.orgsigmaaldrich.com

Simultaneously, the compound is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine and its derivatives are ubiquitous in natural products, pharmaceuticals, and agrochemicals, and they often impart specific biological activities to the molecules in which they are found. researchgate.netacs.orgdntb.gov.uaresearchgate.net The pyridine ring in cyano(pyridin-3-yl)methyl acetate can influence the molecule's reactivity and provides a site for further functionalization.

Significance as a Versatile Synthetic Intermediate

The dual functionality of this compound makes it a highly versatile intermediate in organic synthesis. The activated methylene group allows it to participate as a nucleophile in a range of condensation and addition reactions. For instance, it can undergo Knoevenagel condensation with aldehydes and ketones to form substituted alkenes.

Furthermore, the pyridine nitrogen atom can act as a base or a nucleophile and can be quaternized. The ester and cyano groups can also be hydrolyzed or reduced to introduce other functional groups. This rich chemical reactivity allows for the facile introduction of the pyridin-3-yl)methyl moiety into various molecular scaffolds, which is of significant interest in medicinal chemistry and materials science. organic-chemistry.orgresearchgate.net

Structural Features and Inherent Chemical Reactivity Potential

The key structural features of this compound are the pyridine ring, the cyano group, and the acetate group, all connected to a central carbon atom. The electron-withdrawing nature of both the cyano and the acetate groups enhances the acidity of the alpha-proton, making it susceptible to deprotonation.

The pyridine ring, being a relatively electron-deficient aromatic system, can participate in electrophilic aromatic substitution reactions, although typically requiring harsher conditions than benzene (B151609). The nitrogen atom in the pyridine ring also provides a handle for directing reactions or for catalysis. The inherent reactivity of this compound allows for a multitude of chemical transformations, making it a valuable tool for synthetic chemists in the creation of diverse and complex molecules. researchgate.net

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| Boiling Point | 306.5±27.0 °C (Predicted) |

| Density | 1.21±0.1 g/cm³ (Predicted) |

| pKa | -0.59±0.11 (Predicted) |

| Storage Temperature | 2-8°C |

Table 1: Predicted physicochemical properties of this compound. Data sourced from available chemical databases. chemicalbook.com

Structure

3D Structure

Properties

IUPAC Name |

[cyano(pyridin-3-yl)methyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-7(12)13-9(5-10)8-3-2-4-11-6-8/h2-4,6,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDAZKUSHBEHOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C#N)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cyano Pyridin 3 Yl Methyl Acetate and Analogues

Direct Synthetic Approaches

Direct synthetic methodologies provide foundational routes to cyano(pyridin-3-yl)methyl acetate (B1210297) and related structures. These approaches typically involve sequential, well-established chemical reactions.

Cyanohydrin Formation and Subsequent Acylation Pathways

A primary and versatile method for synthesizing cyano(pyridin-3-yl)methyl acetate involves a two-step sequence: the formation of a cyanohydrin from 3-pyridinecarboxaldehyde (B140518), followed by acylation of the resulting hydroxyl group.

The initial step, cyanohydrin formation, is a nucleophilic addition of a cyanide ion to the carbonyl carbon of an aldehyde or ketone. chemtube3d.comchemistrysteps.compressbooks.publibretexts.org This reaction is typically base-catalyzed to generate the cyanide anion (CN⁻) from a source like hydrogen cyanide (HCN) or a salt such as potassium cyanide (KCN) or sodium cyanide (NaCN). pressbooks.publibretexts.org The use of a small amount of base is crucial as it significantly accelerates the reaction. pressbooks.publibretexts.org The reaction proceeds via a tetrahedral intermediate which is then protonated to yield the cyanohydrin. pressbooks.pub

Following the formation of the pyridin-3-yl cyanohydrin, the hydroxyl group is acylated to introduce the acetate moiety. This is a standard esterification reaction. While specific conditions for the acylation of this particular cyanohydrin are not extensively detailed in the provided results, general acylation procedures would involve reacting the cyanohydrin with an acylating agent like acetyl chloride or acetic anhydride, often in the presence of a base to neutralize the acidic byproduct.

This two-step approach is advantageous due to the ready availability of the starting materials and the generally high efficiency of each step.

Multi-Component Condensation Reactions Leading to Alpha-Cyano Esters

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like α-cyano esters from simple starting materials in a single step. acsgcipr.org Various named reactions, such as the Strecker and Bucherer-Bergs reactions, exemplify the power of MCRs in generating α-amino nitriles and related structures. nih.gov

While a specific MCR for the direct synthesis of this compound is not explicitly described, the principles of MCRs can be applied. For instance, a three-component reaction involving 3-pyridinecarboxaldehyde, a cyanide source, and an acylating agent could potentially yield the target molecule directly. The construction of pyridine (B92270) rings themselves often utilizes MCRs, such as the Hantzsch, Guareschi−Thorpe, and Bohlmann−Rahtz syntheses, which combine simple synthons to form the heterocyclic core. acsgcipr.org These reactions can sometimes be slow but can be optimized using techniques like microwave heating. acsgcipr.org

For example, the synthesis of various substituted pyridines can be achieved through the condensation of β-dicarbonyl compounds, aldehydes, and ammonia (B1221849) or an ammonium (B1175870) salt. ijpsonline.com This highlights the potential for developing a one-pot synthesis for this compound by carefully selecting the appropriate starting materials.

Esterification Routes from Related Pyridine-Based Precursors

Another synthetic avenue involves the esterification of a pre-existing pyridine derivative that already contains the cyano and methyl group. For instance, if 2-cyano-3-(hydroxymethyl)pyridine were available, a direct esterification with acetic acid or its derivatives would yield the final product.

The esterification of pyridine carboxylic acids is a well-established process. google.com Typically, this involves reacting the pyridine carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid. google.com A cyclic process has been developed where the ester is recovered by distillation, and the residue containing the catalyst can be reused. google.com While this applies to pyridine carboxylic acids, the principle of esterifying a pyridine derivative with an available hydroxyl group is a viable synthetic strategy.

Catalytic Strategies in Synthesis

The use of catalysts can significantly enhance the efficiency, selectivity, and environmental friendliness of synthetic routes to this compound. Both Lewis acids and bases, as well as organocatalysts, play a crucial role in modern synthetic chemistry.

Lewis Acid and Lewis Base Catalysis in Cyanohydrin Acetate Formation

The formation of cyanohydrin acetates can be effectively catalyzed by both Lewis acids and Lewis bases. Lewis acids can activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the cyanide ion. researchgate.net This is a common strategy in asymmetric cyanohydrin synthesis, where chiral Lewis acid complexes are used to induce enantioselectivity. researchgate.net

Lewis base catalysis is also highly effective. For example, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and its polymer-supported version (PS-TBD) have been shown to catalyze the reaction between carbonyl compounds and acetyl cyanide to produce cyanohydrin acetates in high yields. nih.gov The proposed mechanism involves the activation of acetyl cyanide by the Lewis base to form an N-acyliminium cyanide intermediate, which then delivers the cyanide to the carbonyl compound. nih.gov Other Lewis bases like DABCO have also been employed in similar transformations. nih.gov

Organocatalysis in Stereoselective Synthesis of Alpha-Cyano Esters

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of a wide range of organic molecules, including α-cyano esters. acs.org These catalysts are typically small organic molecules that are often metal-free, stable to air and moisture, and readily available. acs.org

For the asymmetric α-cyanation of β-ketoesters, cinchona alkaloids have been used as organocatalysts in conjunction with a hypervalent iodine-based cyanide transfer reagent. nih.gov This method allows for the synthesis of α-cyano β-ketoesters with moderate enantioselectivity. nih.gov The catalyst is believed to control the stereochemistry of the carbon-carbon bond forming step. nih.gov

Enzyme-Catalyzed Approaches (e.g., Hydroxynitrile Lyases in Cyanohydrin Derivatization)

Enzyme-catalyzed reactions offer a green and highly selective alternative to traditional chemical synthesis. Hydroxynitrile lyases (HNLs) are particularly relevant as they catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes and ketones, producing chiral cyanohydrins. These cyanohydrins can then be acylated to yield the corresponding acetates.

The synthesis of the precursor, cyano(pyridin-3-yl)methanol, can be achieved through the use of (R)-selective or (S)-selective HNLs. For instance, (R)-oxynitrilase has been employed in the hydrocyanation of pyridinecarboxaldehyde derivatives. While the reaction with 2-pyridinecarboxaldehyde (B72084) yielded a racemic product, the use of 6-bromo-2-pyridinecarboxaldehyde as a substrate resulted in the corresponding cyanohydrin with a 65% enantiomeric excess (ee). This suggests that the electronic and steric properties of the pyridine ring substituent significantly influence the enantioselectivity of the enzymatic reaction.

Following the formation of the chiral cyanohydrin, a lipase-catalyzed acylation can be employed to produce this compound. Lipases are known for their ability to catalyze the enantioselective acylation of racemic alcohols in a process known as kinetic resolution. For example, the kinetic resolution of racemic heteroaromatic cyanohydrins, such as those derived from thiophene-based aldehydes, has been successfully achieved using lipases like Candida antarctica lipase (B570770) B (Novozym 435) or Burkholderia cepacia lipase (lipase PS-D). benthamdirect.com These reactions, often performed with an acyl donor like isopropenyl acetate, can yield the desired acetate with high enantiomeric excess.

Stereoselective Synthesis of Chiral this compound and Derivatives

The direct formation of enantiomerically enriched this compound and its derivatives is a highly desirable goal, achievable through several stereoselective strategies.

Enantioselective Formation of Chiral Cyanohydrin Acetates

The enantioselective formation of chiral cyanohydrin acetates can be achieved in a one-pot reaction by combining a chiral catalyst for the cyanation step with an acylating agent. Chiral metal complexes, particularly those involving Lewis acids, have proven effective in catalyzing the asymmetric addition of cyanide to aldehydes.

For instance, chiral titanium complexes are among the most studied catalysts for asymmetric cyanohydrin synthesis. diva-portal.org These complexes, often derived from chiral ligands such as Schiff bases or BINOL derivatives, can activate the aldehyde towards nucleophilic attack by a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN). The subsequent in situ acylation of the resulting silylated cyanohydrin would yield the chiral acetate. While specific data for 3-pyridinecarboxaldehyde is limited, the general success of these catalysts with a broad range of aldehydes suggests their potential applicability.

Dynamic Kinetic Resolution Strategies for Racemic Mixtures

Dynamic kinetic resolution (DKR) is a powerful strategy that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. This is achieved by combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer.

For the synthesis of chiral this compound, a DKR process would involve the lipase-catalyzed enantioselective acylation of racemic cyano(pyridin-3-yl)methanol, coupled with a racemization catalyst for the unreacted cyanohydrin enantiomer. Ruthenium complexes, such as Shvo's catalyst, have been shown to be effective racemization catalysts for a wide range of secondary alcohols, including heteroaromatic ones, under mild conditions. diva-portal.orgorganic-chemistry.org The compatibility of these ruthenium catalysts with lipases like Candida antarctica lipase B allows for efficient DKR processes, leading to high yields and enantiomeric excesses of the chiral acetate. diva-portal.org

A study on the dynamic combinatorial resolution of a library of thiophene-based cyanohydrins demonstrated the feasibility of this approach for heteroaromatic systems. Using a combination of a base (anhydrous Na2CO3) for racemization and a lipase (lipase PS-D or Novozym 435) for resolution, the corresponding (R)-cyanohydrin acetates were obtained in good yields (68-99%) and high enantiomeric excesses (82-91% ee). benthamdirect.com

| Aldehyde Substrate (Thiophene-based) | Catalyst System | Yield (%) | ee (%) |

| Thiophene-2-carboxaldehyde | Na2CO3 / Lipase PS-D | 85 | 90 |

| 5-Chlorothiophene-2-carboxaldehyde | Na2CO3 / Lipase PS-D | 99 | 82 |

| 5-Bromothiophene-2-carboxaldehyde | Na2CO3 / Novozym 435 | 75 | 88 |

| Thiophene-3-carboxaldehyde | Na2CO3 / Novozym 435 | 68 | 91 |

Table 1: Dynamic Kinetic Resolution of Thiophene-based Cyanohydrins benthamdirect.com

Design and Application of Chiral Ligands and Auxiliaries

The development of novel chiral ligands is central to advancing stereoselective synthesis. For the asymmetric cyanation of 3-pyridinecarboxaldehyde, various classes of chiral ligands could be employed in conjunction with a metal catalyst.

Chiral Salen Ligands: Salen-metal complexes are well-established catalysts for asymmetric reactions. Chiral salen-titanium or -aluminum complexes have been successfully used for the enantioselective cyanosilylation of a variety of aldehydes. The chirality is induced by the C2-symmetric salen ligand, which creates a chiral environment around the metal center, directing the approach of the cyanide nucleophile.

Chiral Phosphine (B1218219) Ligands: Chiral phosphines are another important class of ligands for asymmetric catalysis. google.comgoogle.com They can be used with various transition metals, such as rhodium or copper, to catalyze asymmetric additions to aldehydes. The steric and electronic properties of the phosphine ligand can be fine-tuned to optimize both the reactivity and the enantioselectivity of the cyanation reaction.

Chiral N,N'-Dioxide Ligands: A more recent class of ligands, chiral N,N'-dioxides, have shown great promise in asymmetric catalysis. rsc.orgresearchgate.net These ligands can coordinate with a variety of metal ions to form chiral complexes that can act as effective Lewis acid catalysts for reactions such as asymmetric cyanation. Their modular synthesis from readily available amino acids allows for the creation of a diverse library of ligands for catalyst screening.

Chemical Reactivity and Transformation Pathways

Transformations Involving the Cyano Group

The nitrile (cyano) group is a valuable functional group in organic synthesis, known for its ability to be converted into a variety of other functionalities, most notably amines and carboxy derivatives, or to participate in the construction of heterocyclic rings.

The reduction of the cyano group to a primary amine is a fundamental transformation. This can be achieved using several methods, with the choice of reagent determining the selectivity, especially in the presence of the reducible ester group.

Catalytic hydrogenation is a common and often selective method for nitrile reduction. wikipedia.org Reagents like Raney Nickel or Palladium on carbon (Pd/C) in the presence of hydrogen gas can effectively reduce the nitrile to a primary amine. wikipedia.orgresearchgate.net Under these conditions, the ester group can often remain intact, making it a preferred method for selective transformation. researchgate.net The use of ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521) during catalytic hydrogenation can help minimize the formation of secondary and tertiary amine byproducts. wikipedia.orgcommonorganicchemistry.com

More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), will also readily reduce the cyano group. libretexts.org However, LiAlH₄ is a powerful and non-selective hydride donor that would simultaneously reduce the ester moiety to the corresponding alcohol. commonorganicchemistry.comlibretexts.org Borane complexes, like borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethylsulfide (BH₃-SMe₂), are also effective for nitrile reduction, typically requiring heating. commonorganicchemistry.com

| Reagent/Condition | Product(s) from Cyano(pyridin-3-yl)methyl acetate (B1210297) | Selectivity & Notes | Citation |

| H₂ / Raney Nickel | 2-(Pyridin-3-yl)ethan-1-amine (as the primary product alongside the intact ester) | Generally selective for the nitrile over the ester under controlled conditions. | researchgate.net |

| H₂ / Pd/C | 2-(Pyridin-3-yl)ethan-1-amine (as the primary product alongside the intact ester) | A common method for selective nitrile reduction. Adding formic acid and triethylamine (B128534) can facilitate this at lower temperatures. | researchgate.net |

| LiAlH₄ followed by H₂O workup | 2-(2-(Pyridin-3-yl)ethylamino)ethanol | Reduces both the cyano group to an amine and the ester to an alcohol. | commonorganicchemistry.comlibretexts.org |

| BH₃-THF or BH₃-SMe₂ | 2-(Pyridin-3-yl)ethan-1-amine (ester may also be reduced) | Effective for nitrile reduction; selectivity over the ester can be variable. | commonorganicchemistry.com |

The cyano group is an excellent precursor for the synthesis of various nitrogen-containing heterocycles. Its reactivity, often in conjunction with the adjacent methylene (B1212753) group, allows for annelation reactions where a new ring is fused to the pyridine (B92270) core or built upon the cyanomethyl side chain.

Drawing parallels from the reactivity of other cyanopyridine derivatives, the cyano group in cyano(pyridin-3-yl)methyl acetate can act as an electrophile or be transformed into a reactive intermediate for cyclization. For instance, 2-amino-3-cyanopyridines are extensively used as building blocks for fused heterocyclic systems like pyrido[2,3-d]pyrimidines. researchgate.net While the target molecule lacks the 2-amino group, the principle of using the cyano group as a linchpin for ring formation remains.

A plausible pathway involves the condensation of the cyanomethyl group with suitable reagents. For example, reaction with hydrazine (B178648) could potentially lead to the formation of a pyrazole (B372694) ring. Condensation with α,β-unsaturated ketones or other bifunctional molecules can be envisioned to construct more elaborate fused systems, a common strategy in heterocyclic chemistry. researchgate.net

Reactions of the Ester Moiety

The acetate ester group is susceptible to nucleophilic attack at the carbonyl carbon, leading to classic ester transformations such as hydrolysis and transesterification, as well as reactions with stronger nucleophiles.

Ester hydrolysis, the cleavage of the ester bond by water, can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: In the presence of a strong acid and water, the ester will be hydrolyzed to produce (3-pyridyl)acetonitrile and methanol (B129727). The reaction is reversible, and an excess of water is required to drive it to completion.

Base-catalyzed hydrolysis (Saponification): Using a base like sodium hydroxide, the ester undergoes irreversible hydrolysis to form the carboxylate salt of (3-pyridyl)acetic acid and methanol. Subsequent acidification would be required to obtain the free carboxylic acid.

Transesterification involves the reaction of the ester with an alcohol in the presence of an acid or base catalyst, resulting in the exchange of the alcohol portion of the ester. For example, reacting this compound with ethanol (B145695) under acidic conditions would yield ethyl cyano(pyridin-3-yl)acetate and methanol.

The ester carbonyl is a site for nucleophilic acyl substitution. While less reactive than acid chlorides or anhydrides, it reacts with strong nucleophiles.

Aminolysis: Reaction with ammonia or primary/secondary amines can convert the ester into the corresponding amide, (2-cyano-2-(pyridin-3-yl)acetamides).

Reaction with Organometallics: Grignard reagents or organolithium compounds can add to the ester carbonyl. Typically, this results in the addition of two equivalents of the organometallic reagent to form a tertiary alcohol after replacing the methoxy (B1213986) group.

Condensation reactions involving the ester are also possible. Although the acetate portion lacks an α-hydrogen suitable for a standard Claisen condensation, the methylene group between the pyridine ring and the cyano group is activated and could potentially participate in condensation reactions under appropriate basic conditions.

Reactivity of the Pyridine Ring System

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This influences its reactivity towards both electrophilic and nucleophilic reagents.

Reactions at the Nitrogen Atom: The lone pair of electrons on the pyridine nitrogen makes it a nucleophile and a base. It can be readily protonated by acids, alkylated with alkyl halides to form pyridinium (B92312) salts, or oxidized with reagents like m-chloroperoxybenzoic acid (mCPBA) to form a pyridine-N-oxide. The formation of a pyridinium salt further deactivates the ring towards electrophilic attack but can activate it for nucleophilic addition. nih.gov

Electrophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation) significantly more difficult than for benzene (B151609). When reactions do occur, they require harsh conditions and substitution is directed primarily to the 3-position.

Nucleophilic Aromatic Substitution and Addition: Pyridine is more susceptible to nucleophilic attack than benzene. While nucleophilic substitution on the unsubstituted ring requires very strong nucleophiles and harsh conditions (like in the Chichibabin reaction to install an amino group at the 2-position), the ring can be activated towards nucleophilic addition. quimicaorganica.org The formation of pyridinium salts enhances the ring's electrophilicity, facilitating the addition of nucleophiles, often at the 2- or 4-position. nih.govacs.org Recent strategies in skeletal editing have even shown that the C-N pair of the pyridine ring can be swapped to a C-C pair via a sequence of dearomatization and cycloaddition reactions, highlighting advanced transformation possibilities. d-nb.info

| Reaction Type | Reagent(s) | Expected Outcome on Pyridine Ring | Citation |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Formation of a 1-alkyl-3-(cyanomethyl acetate)pyridinium salt | nih.gov |

| N-Oxidation | mCPBA, H₂O₂ | Formation of Cyano(1-oxido-pyridin-1-ium-3-yl)methyl acetate | |

| Nucleophilic Addition | Strong Nucleophiles (e.g., Organolithiums, NaNH₂) | Addition to the 2- or 6-position, often requiring activation or harsh conditions. | quimicaorganica.orgacs.org |

| Skeletal Editing | Dienophiles (e.g., alkynes) after dearomatization | Potential transformation of the pyridine core into a substituted benzene ring. | d-nb.info |

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Nucleus

The reactivity of the pyridine ring in this compound is dictated by the electron-withdrawing nature of the nitrogen atom, which significantly reduces the electron density of the aromatic system compared to benzene. This deactivation profoundly influences the course of substitution reactions. The presence of the cyano(acetoxy)methyl group at the 3-position, which is primarily electron-withdrawing through induction, further deactivates the ring.

Electrophilic Aromatic Substitution (SEAr):

Electrophilic attack on the pyridine nucleus is generally disfavored and requires harsh reaction conditions. The nitrogen atom acts as a strong deactivating group, making the ring less nucleophilic. Furthermore, under the acidic conditions often required for electrophilic substitution (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, creating a pyridinium salt. This positive charge further intensifies the electron-deficient character of the ring, rendering it highly resistant to attack by electrophiles.

When forced to react, electrophilic substitution on a 3-substituted pyridine occurs preferentially at the C-5 position, which is meta to the nitrogen and the existing substituent. Attack at C-2, C-4, or C-6 would result in an unstable cationic intermediate (a Wheland intermediate) where one of the resonance structures places a positive charge on the already electron-deficient nitrogen atom, which is highly unfavorable. While no specific experimental data for the electrophilic substitution of this compound is available, the general principles of pyridine chemistry predict low reactivity and substitution at the C-5 position.

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions (ortho and para to the nitrogen). A nucleophilic attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, providing significant stabilization. The C-3 and C-5 positions are not activated towards nucleophilic attack because the resulting anionic intermediate cannot delocalize the negative charge onto the nitrogen.

For this compound, direct nucleophilic substitution on the pyridine ring would require a suitable leaving group at an activated position (C-2, C-4, or C-6). In the absence of such a group, reactions like the Chichibabin amination, which involves the displacement of a hydride ion, could theoretically occur at C-2 or C-6, though this typically requires strong nucleophiles like sodium amide and high temperatures.

N-Oxidation and Subsequent Chemical Transformations of Pyridine Derivatives

The oxidation of the nitrogen atom in the pyridine ring is a pivotal transformation that significantly alters the chemical reactivity of the molecule. This process forms a pyridine N-oxide, a versatile intermediate for further functionalization.

Formation of this compound N-oxide:

The N-oxidation of pyridines is a common and efficient reaction. While specific studies on this compound are not detailed in the literature, extensive research on the N-oxidation of various 3-substituted pyridines provides a clear precedent. nih.govsci-hub.stnih.gov The oxidation of the closely related 3-cyanopyridine (B1664610) to 3-cyanopyridine N-oxide is a well-established industrial process. wikipedia.orggoogle.compatsnap.com

The reaction is typically carried out using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective laboratory reagent. arkat-usa.org Other oxidizing systems, such as hydrogen peroxide in acetic acid or in the presence of a catalyst like methyltrioxorhenium (MTO), are also highly effective for 3-substituted pyridines. arkat-usa.org

| Reagent System | Typical Conditions | Comments |

| m-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., CH2Cl2, CHCl3), 0 °C to room temperature | High yields, generally clean reaction. A review indicates this gives the highest yield for many 3-substituted pyridines. arkat-usa.org |

| Hydrogen Peroxide / Acetic Acid | H2O2 (30%), CH3COOH, 70-80 °C | A classic and cost-effective method. |

| Hydrogen Peroxide / Methyltrioxorhenium (MTO) | H2O2 (30%), catalytic MTO, CH2Cl2 | Highly efficient, works well for pyridines with both electron-donating and electron-withdrawing groups. arkat-usa.org |

| Hydrogen Peroxide / H2SO4 / Water | H2O2 (30%), H2SO4 (cat.), H2O, 75-95 °C | Patented method for the synthesis of 3-cyanopyridine N-oxide, suitable for industrial scale. google.com |

Subsequent Transformations of the N-Oxide:

The formation of the N-oxide derivative of this compound dramatically modifies the ring's reactivity profile. The N-oxide group acts as an electron-donating group through resonance, while also being strongly electron-withdrawing inductively.

Enhanced Electrophilic Substitution: The N-oxide is much more reactive towards electrophiles than the parent pyridine. The electron-donating character of the N-oxide oxygen activates the C-4 position, directing electrophiles such as nitrating agents (HNO3/H2SO4) to this site. The resulting 4-substituted N-oxide can then be deoxygenated (e.g., with PCl3) to yield the 4-substituted pyridine derivative.

Enhanced Nucleophilic Substitution: The N-oxide is also highly activated towards nucleophilic attack at the C-2 and C-6 positions. For example, treatment of pyridine N-oxides with acylating agents like dimethylcarbamoyl chloride in the presence of a cyanide source (e.g., KCN) is a known method to introduce a cyano group at the C-2 position. This type of reaction on the N-oxide of this compound would be expected to yield the 2,3-disubstituted pyridine derivative.

Applications As a Synthetic Building Block and Intermediate

Precursor in Complex Heterocyclic Chemistry

While functionalized cyanopyridines are staples in the construction of fused heterocyclic systems, a detailed review of published scientific literature does not provide specific examples of Cyano(pyridin-3-yl)methyl acetate (B1210297) being directly utilized as the primary precursor for the synthesis of the following complex heterocyclic systems.

Synthesis of Pyrazolopyridines and Fused Ring Systems

There are no specific documented syntheses that employ Cyano(pyridin-3-yl)methyl acetate as a starting material for the construction of pyrazolopyridine skeletons or other related fused ring systems. Synthetic strategies for pyrazolopyridines typically involve the reaction of aminopyridines with β-dicarbonyl compounds or the cyclization of pyridyl-hydrazones.

Formation of Pyridopyrazolopyrimidines and Related Polycyclic Structures

The synthesis of complex polycyclic frameworks like pyridopyrazolopyrimidines often involves multi-step sequences starting with more elaborately substituted pyridine (B92270) or pyrazole (B372694) precursors. Currently, there is a lack of specific literature detailing the application of this compound in the formation of these particular polycyclic structures.

Construction of Thieno[2,3-b]pyridine Scaffolds

The Gewald reaction and related methodologies are commonly used for the synthesis of thieno[2,3-b]pyridines, typically starting from α-mercaptopyridines or by constructing the pyridine ring onto a pre-formed thiophene. nih.govresearchgate.netarkat-usa.org Although thieno[2,3-b]pyridines are an important class of compounds, research literature does not currently describe a synthetic route to this scaffold that begins with this compound. nih.govresearchgate.netarkat-usa.org

Role in Total Synthesis of Natural Products and Complex Molecules

The total synthesis of natural products and other complex molecules often requires highly specific and sometimes unique building blocks. At present, there are no published accounts detailing the incorporation of this compound into the total synthesis of any natural product or similarly complex molecule. Its utility appears to be more aligned with its role as a building block for creating diverse molecular libraries rather than as a key fragment for a specific complex target.

Development of Diverse Chemical Scaffolds and Libraries

This compound is commercially available from various suppliers, where it is classified as a building block for research and synthesis. cymitquimica.comcookechem.comfluorochem.co.uk This availability suggests its intended use in the generation of novel compounds and chemical libraries for screening and drug discovery purposes.

The molecule possesses several features that make it suitable for the development of diverse chemical scaffolds:

The Pyridine Core: The pyridine nucleus is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.

The Cyano Group: This group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings.

The Acetate Group: The ester can be hydrolyzed to an alcohol, which can then be further functionalized, or it can be used in transesterification reactions.

By systematically reacting each of these functional groups, a diverse library of related pyridine derivatives can be generated from this single starting material. These libraries are crucial in the early stages of drug discovery for identifying hit compounds with potential therapeutic activity.

Below is a table summarizing the properties of this compound.

| Property | Value |

| CAS Number | 129803-30-1 |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| IUPAC Name | This compound |

| MDL Number | MFCD19103336 |

Advanced Analytical Techniques in Mechanistic Elucidation and Reaction Monitoring

Spectroscopic Methods for Elucidating Reaction Intermediates and Pathways

Spectroscopic techniques are fundamental in identifying the molecular structure of reactants, intermediates, and products, thereby shedding light on the reaction pathway. A combination of infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry is typically employed for the structural characterization of "Cyano(pyridin-3-yl)methyl acetate" and its precursors.

Infrared (IR) Spectroscopy is a powerful tool for identifying functional groups present in a molecule. In the context of "Cyano(pyridin-3-yl)methyl acetate (B1210297)," IR spectroscopy would be used to confirm the presence of key functional groups. For instance, the nitrile (C≡N) group exhibits a characteristic absorption band in the range of 2200-2300 cm⁻¹. The carbonyl group (C=O) of the acetate moiety would show a strong absorption peak around 1735-1750 cm⁻¹. The C-O stretching of the ester group would also be visible. By monitoring the appearance and disappearance of these characteristic peaks during a reaction, one can infer the formation of the desired product and the consumption of starting materials. For example, in the synthesis of spiro[indole-3,4'-pyridine] derivatives, which also contain a cyano group, IR spectroscopy was instrumental in confirming the presence of the C≡N bond with a characteristic peak observed at 2178 cm⁻¹. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H and ¹³C NMR, provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR of "this compound" would reveal distinct signals for the protons on the pyridine (B92270) ring, the methylene (B1212753) protons adjacent to the acetate group, and the methyl protons of the acetate group. The chemical shifts and coupling patterns of the aromatic protons would confirm the 3-substitution pattern of the pyridine ring.

¹³C NMR would complement the ¹H NMR data by showing signals for all unique carbon atoms, including the nitrile carbon, the carbonyl carbon of the ester, and the carbons of the pyridine ring. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, providing unambiguous structural confirmation. mdpi.com These techniques have been successfully applied to characterize complex pyridine derivatives, confirming the structure of isomeric products. mdpi.com

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is used to determine the exact molecular weight of a compound, which in turn allows for the determination of its elemental composition. mdpi.com This is crucial for confirming the identity of "this compound" and for identifying any reaction byproducts or impurities. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

The following table summarizes the expected spectroscopic data for "this compound":

| Technique | Functional Group/Proton Environment | Expected Chemical Shift/Absorption Range |

| IR Spectroscopy | Nitrile (C≡N) | 2200-2300 cm⁻¹ |

| Carbonyl (C=O) | 1735-1750 cm⁻¹ | |

| ¹H NMR | Pyridine ring protons | δ 7.0-9.0 ppm |

| Methylene protons (-CH₂-) | δ 5.0-5.5 ppm | |

| Methyl protons (-CH₃) | δ 2.0-2.5 ppm | |

| ¹³C NMR | Nitrile carbon (-CN) | δ 115-125 ppm |

| Carbonyl carbon (-C=O) | δ 168-172 ppm | |

| Pyridine ring carbons | δ 120-155 ppm |

Chromatographic Techniques for Monitoring Reaction Progress and Isomer Separations

Chromatographic methods are essential for monitoring the progress of a reaction by separating the components of a reaction mixture, allowing for their individual quantification. These techniques are also critical for the separation of potential isomers and for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for monitoring the synthesis of "this compound." A reverse-phase HPLC method, likely using a C18 column, would be developed to separate the starting materials, intermediates, the final product, and any byproducts. sielc.com The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. sielc.comscience.gov A UV detector would be suitable for detecting the pyridine-containing compounds due to their chromophoric nature. science.gov By injecting aliquots of the reaction mixture at different time points, the consumption of reactants and the formation of the product can be tracked, allowing for the determination of reaction kinetics and the optimal reaction time. Method validation would ensure the linearity, accuracy, and precision of the quantitative analysis. science.gov

Gas Chromatography (GC) , where applicable based on the volatility and thermal stability of the compounds, can also be employed for reaction monitoring. For a compound like "this compound," GC could be used to assess purity and quantify components. The selection of the stationary phase and temperature program would be optimized to achieve good separation.

The coupling of chromatographic techniques with mass spectrometry, such as LC-MS or GC-MS , provides a powerful tool for both separation and identification. LC-MS, particularly with a high-resolution mass spectrometer like a QTOF (Quadrupole Time-of-Flight), can be used for the surveillance and identification of a wide range of compounds, including potential byproducts and degradation products in the reaction mixture. nih.gov

A typical HPLC method for monitoring the synthesis of a related compound, methyl pyridine-3-acetate, is detailed in the table below, which could be adapted for "this compound":

| Parameter | Condition |

| Column | C18 |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid |

| Detection | UV |

| Application | Separation and quantification |

In Situ Spectroscopic Studies for Mechanistic Investigations

In situ spectroscopic techniques allow for the real-time monitoring of a chemical reaction as it occurs, providing direct evidence for the formation and consumption of transient intermediates. This information is invaluable for elucidating complex reaction mechanisms.

For the synthesis of "this compound," in situ IR spectroscopy (e.g., Attenuated Total Reflectance Fourier Transform Infrared, ATR-FTIR) or in situ NMR spectroscopy could be employed. An in situ IR probe immersed in the reaction vessel would continuously collect spectra, allowing for the tracking of the concentration profiles of reactants, intermediates, and products. This could reveal short-lived species that might be missed by traditional offline analysis.

Operando DRIFTS-MS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy coupled with Mass Spectrometry) is another powerful technique that could be applied, particularly if a heterogeneous catalyst is used in the synthesis. This method provides simultaneous information about the species adsorbed on the catalyst surface (from DRIFTS) and the volatile products being formed (from MS). While direct studies on "this compound" using this technique are not available, its successful application in other catalytic reactions, such as methanol carbonylation to methyl acetate, demonstrates its potential for providing deep mechanistic insights into catalytic cycles. rsc.org By observing the dynamic changes in the spectra, one can propose and validate reaction mechanisms, including the identification of rate-determining steps and catalyst deactivation pathways.

The application of these advanced in situ methods would provide a more complete picture of the reaction dynamics involved in the synthesis of "this compound," moving beyond simple product analysis to a fundamental understanding of the reaction mechanism.

Computational and Theoretical Investigations

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms involving cyano(pyridin-3-yl)methyl acetate (B1210297). These investigations can map out the potential energy surfaces for various reactions, identifying the transition states and intermediates that govern the reaction pathways.

For instance, the hydrolysis of the ester group is a fundamental reaction. A computational study of this process would involve modeling the approach of a water molecule or a hydroxide (B78521) ion to the carbonyl carbon. DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can determine the geometry and energy of the tetrahedral intermediate and the subsequent transition state for the cleavage of the C-O bond. niscair.res.in The activation energy barrier for this process can be calculated, providing a quantitative measure of the reaction rate.

Furthermore, reactions involving the pyridine (B92270) nitrogen, such as protonation or alkylation, can be modeled. The nitrogen lone pair makes the pyridine ring susceptible to electrophilic attack. imperial.ac.uk Computational studies on similar pyridine derivatives have shown that the transition states for such reactions can be precisely located, and the associated energy barriers can predict the feasibility of the reaction. rsc.org For example, in the nucleophilic substitution at a carbonyl carbon with pyridine as the nucleophile, a low-energy transition state is observed, indicating a favorable reaction pathway. rsc.org

The cyano group can also participate in various transformations, such as hydration to an amide or reduction to an amine. Quantum chemical calculations can model these reaction pathways, determining the structures of the transition states and the influence of catalysts.

Table 1: Calculated Activation Energies for Analogous Reactions

| Reaction Type | Analogous Compound | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Nucleophilic Acyl Substitution | Acyl chloride + Pyridine | DFT (M06-2X) | 13.8 | rsc.org |

| Ester Hydrolysis (s-trans) | Methyl Acetate | Ab initio | ~10-15 (base-catalyzed) | researchgate.net |

| Electrophilic Aromatic Substitution | Pyridine + Nitronium ion | DFT | High barrier, meta-directing | youtube.com |

This table presents representative data from studies on analogous compounds to illustrate the types of insights gained from quantum chemical calculations.

Conformational Analysis and Electronic Structure Calculations

The three-dimensional structure and electronic properties of cyano(pyridin-3-yl)methyl acetate are critical to its reactivity. Conformational analysis reveals the most stable arrangements of the molecule's flexible parts, primarily the rotation around the single bonds.

The ester group in acyclic esters like this compound generally prefers a planar, s-trans conformation due to favorable n -> σ* hyperconjugative interactions. imperial.ac.uk However, rotation around the C-C bond connecting the pyridine ring and the chiral center, and the C-O bond of the ester, leads to multiple possible conformers. Computational methods can systematically explore these rotational barriers to identify the global minimum energy conformation and the relative energies of other stable conformers. researchgate.net

Electronic structure calculations provide a detailed picture of the electron distribution within the molecule. Natural Bond Orbital (NBO) analysis is a powerful tool for understanding bonding interactions and charge distribution. For this compound, NBO analysis would likely show significant delocalization of the nitrogen lone pair into the pyridine ring's π-system and hyperconjugative interactions involving the ester and cyano groups.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. In pyridine derivatives, the HOMO is often located on the pyridine ring and the nitrogen atom, while the LUMO is distributed over the π-system. researchgate.net The energy gap between the HOMO and LUMO is an indicator of chemical reactivity; a smaller gap generally implies higher reactivity. niscair.res.in

Table 2: Representative Electronic Properties of Analogous Pyridine Derivatives

| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

| 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine | DFT (B3LYP/6-31G(d,p)) | -5.8 to -6.2 | -1.9 to -2.3 | 3.6 to 4.1 | niscair.res.in |

| Diethyl {6-amino-1-(4-chlorophenyl)-5-cyano...pyridin-2-yl]}phosphonate | DFT (B3LYP/6-311++G(d,p)) | -6.152 | -2.547 | 3.605 |

This table showcases typical values obtained for related pyridine structures, providing a model for the expected electronic properties of the target compound.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry offers powerful tools for predicting the reactivity, regioselectivity, and stereoselectivity of reactions involving this compound.

Regioselectivity: In electrophilic aromatic substitution on the pyridine ring, attack is predicted to occur at the meta-position (C5) relative to the nitrogen, as this avoids placing a positive charge on the electronegative nitrogen atom in the resonance intermediates. youtube.com For nucleophilic aromatic substitution, attack is favored at the ortho (C2 and C6) and para (C4) positions. Computational modeling of the transition states for attack at different positions can confirm this regioselectivity by comparing the activation energy barriers.

Stereoselectivity: The chiral center at the carbon atom bearing the cyano and ester groups means that reactions at this center can be stereoselective. For example, in the reduction of the cyano group or addition reactions to the C≡N triple bond, the approach of the reagent can be influenced by the steric bulk of the adjacent groups. Computational modeling can be used to predict the favored diastereomer by calculating the energies of the different transition states leading to the possible stereoisomeric products. The conformational preferences of the molecule will play a crucial role in determining the facial selectivity of such reactions.

Future Research Directions

Development of Novel and Environmentally Sustainable Synthetic Methodologies

The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. For cyano(pyridin-3-yl)methyl acetate (B1210297), future research will likely focus on developing synthetic routes that are not only efficient but also environmentally benign. Key areas of exploration include:

Multi-component Reactions (MCRs): One-pot multi-component reactions offer a streamlined approach to complex molecules, minimizing waste and energy consumption. Research into MCRs for synthesizing substituted cyanopyridines has shown promise, utilizing eco-friendly catalysts like animal bone meal to achieve high yields in short reaction times. researchgate.net Future work could adapt these methodologies to directly synthesize or functionalize cyano(pyridin-3-yl)methyl acetate, combining starting materials like 1,3-dicarbonyl compounds, aldehydes, and malononitrile (B47326) derivatives in a single, efficient step. researchgate.net

Solvent-Free and Mechanochemical Synthesis: Grinding techniques that eliminate the need for solvents represent a significant step towards greener synthesis. researchgate.net The application of mechanochemistry, where mechanical energy induces reactions, has been successfully used for preparing pyridone derivatives. researchgate.netresearchgate.net Investigating the synthesis of this compound and its precursors under solvent-free or mechanochemical conditions could lead to simpler, more sustainable, and economically viable production processes. researchgate.net

Catalyst Innovation: The development of novel, reusable, and non-toxic catalysts is crucial. Heterogeneous catalysts, for instance, can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.net Research efforts could be directed towards designing specific catalysts for the cyanation or esterification steps involved in the synthesis of this compound, focusing on earth-abundant metals and biodegradable supports.

Exploration of New Reactivity Modes and Unprecedented Transformations

The unique combination of a cyano group, an acetate moiety, and a pyridine (B92270) ring in this compound suggests a rich and varied reactivity profile that is yet to be fully explored. Future investigations will aim to uncover and harness this potential.

Functional Group Interconversion: The cyano and acetate groups are versatile handles for further chemical modifications. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening pathways to a wide array of derivatives. The acetate group can be hydrolyzed and the resulting alcohol can be used in a variety of subsequent reactions. Research into the selective transformation of these functional groups in the presence of the pyridine ring will be a key area of focus.

Cyclization and Annulation Reactions: Pyridine-based compounds are precursors to many fused heterocyclic systems with important biological activities. researchgate.net The reactivity of the cyano and the activated methylene (B1212753) group can be exploited in cyclization reactions to construct novel polycyclic and spirocyclic scaffolds. nih.gov For example, reactions with bifunctional reagents could lead to the formation of thieno[2,3-b]pyridines, indolizines, or imidazo[1,2-a]pyridines, which are known pharmacophores. researchgate.net

Cross-Coupling Reactions: The pyridine ring can be a substrate for various metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents. Future studies could explore Suzuki, Sonogashira, or Buchwald-Hartwig couplings at various positions on the pyridine ring to generate libraries of novel compounds for biological screening.

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. nih.gov

Continuous Flow Synthesis: The synthesis of various pyridine derivatives, including 3-cyano-2-pyridones, has been successfully demonstrated in continuous flow microreactor systems. researchgate.netshd-pub.org.rs These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purity in shorter reaction times compared to batch processes. researchgate.netorganic-chemistry.org Implementing a continuous flow process for the synthesis of this compound could enhance safety, particularly when handling hazardous reagents or exothermic reactions, and facilitate large-scale industrial production. nih.govresearchgate.netorganic-chemistry.org A potential flow setup could involve pumping solutions of reactants through a heated microreactor containing a packed-bed catalyst, followed by in-line purification. organic-chemistry.org

Table 1: Comparison of Batch vs. Potential Flow Synthesis of Pyridine Derivatives

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours to days | Minutes to hours shd-pub.org.rs |

| Yield | Variable, often moderate | Often higher and more consistent shd-pub.org.rsrsc.org |

| Safety | Handling of bulk, potentially hazardous materials | Small reaction volumes, better heat dissipation, enhanced safety nih.govrsc.org |

| Scalability | Difficult, requires process re-optimization | Easier, by running the system for longer periods ("scaling out") |

| Process Control | Limited control over mixing and temperature gradients | Precise control over reaction parameters organic-chemistry.org |

Advanced Mechanistic Investigations Utilizing Modern Techniques

A fundamental understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new transformations.

In-situ Spectroscopic Analysis: Techniques such as in-situ IR, NMR, and Raman spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products within a reaction mixture. Applying these techniques to the synthesis and subsequent reactions of this compound would offer invaluable insights into reaction kinetics and pathways.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating reaction mechanisms, predicting reactivity, and understanding molecular properties. researchgate.nettjnpr.org Computational studies can be used to model transition states, calculate activation energies, and predict the outcomes of reactions involving this compound. jneonatalsurg.com Such studies have been used to analyze the reactivity descriptors of other 3-cyano-pyridine derivatives, including analyses of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.nettjnpr.org These computational insights can guide experimental design and lead to the discovery of new, more efficient synthetic strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.